molecular formula C7H14ClNO B2924994 (2S,3R)-2-Ethenyloxan-3-amine;hydrochloride CAS No. 1955517-96-0

(2S,3R)-2-Ethenyloxan-3-amine;hydrochloride

Cat. No. B2924994
CAS RN: 1955517-96-0
M. Wt: 163.65
InChI Key: CUURQHICNSVUBS-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-Ethenyloxan-3-amine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Polymer Science and Materials Chemistry

  • Chitosan Hydrogels for Drug Delivery :

    • Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine demonstrated pH- and thermo-responsive properties, making them suitable for targeted drug delivery and improving drug bioavailability. The hydrogels' ability to control the release of drugs like metronidazole highlights their potential in various pharmaceutical applications (Karimi et al., 2018).
  • Epoxy Resin Beads for Pharmaceutical Dosage Forms :

    • Epoxy compounds combined with 2-amino-2-ethyl-1,3-propandiol (amine) were studied for their dissolution behaviors in acidic buffers, showing that the amine concentration and buffer properties significantly affect resin dissolution. This research has implications for the development of new drug delivery systems (Khanna et al., 1969).

Medicinal Chemistry and Drug Design

  • Antimicrobial Activity of 2-Aminothiophene Derivatives :

    • The synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and their evaluation for antimicrobial activity showcased the potential of amines in developing new antimicrobial agents. This highlights the importance of amines in medicinal chemistry for creating compounds with significant biological activities (Prasad et al., 2017).
  • Synthesis of Polysiloxane-Immobilized Amine Ligands :

    • The creation of polysiloxane-immobilized amine and diamine ligand systems for metal complexation emphasizes the role of amines in materials chemistry, particularly in creating functional materials for catalysis or separation technologies (Yang et al., 1997).
  • Nonpeptide Agonists for GPR14/Urotensin-II Receptor :

    • The discovery of a nonpeptidic agonist for the urotensin-II receptor, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, represents a significant advancement in receptor-targeted drug design. This compound serves as a potential drug lead and pharmacological research tool, illustrating the versatility of amines in receptor-targeted therapy (Croston et al., 2002).

properties

IUPAC Name

(2S,3R)-2-ethenyloxan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7-6(8)4-3-5-9-7;/h2,6-7H,1,3-5,8H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUURQHICNSVUBS-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(CCCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@@H](CCCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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